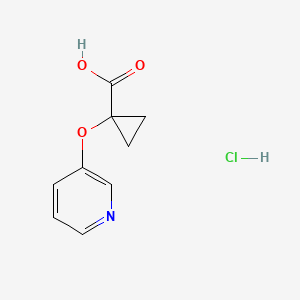
1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropane ring attached to a pyridin-3-yloxy group and a carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the pyridin-3-yloxy group. One common method involves the reaction of a cyclopropane derivative with pyridin-3-ol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridin-3-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
- 1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Comparison: 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride is unique due to the presence of the pyridin-3-yloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
生物活性
1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride (CAS No. 1803581-23-8) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClNO2 |
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | This compound |
| Synonyms | Pyridin-3-yloxycyclopropanecarboxylic acid hydrochloride |
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets, particularly in the modulation of enzymatic pathways. Notably, it has been studied as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, which plays a critical role in cellular energy metabolism and signaling pathways. Inhibition of NAMPT may have therapeutic implications for conditions such as cancer and metabolic disorders .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism involves the modulation of NAMPT activity, leading to decreased NAD+ levels, which is crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has shown promise in reducing inflammation. It may inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Efficacy :
- Objective : Evaluate the cytotoxic effects on ovarian and breast cancer cell lines.
- Findings : The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells, indicating a selective action that could minimize side effects in therapeutic applications .
- Antimicrobial Assays :
- Inflammation Model :
属性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC 名称 |
1-pyridin-3-yloxycyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(12)9(3-4-9)13-7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H |
InChI 键 |
FDARBSLGELSTJU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)O)OC2=CN=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















